CYCLO(-SER-SER)
Overview
Description
CYCLO(-SER-SER) is a chemical compound that belongs to the class of piperazine-2,5-diones This compound is characterized by the presence of two hydroxymethyl groups attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLO(-SER-SER) can be achieved through several synthetic routes. One common method involves the reaction of piperazine with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction typically proceeds as follows:
- Piperazine is dissolved in an aqueous solution.
- Formaldehyde is added to the solution.
- The reaction mixture is heated under reflux conditions for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of CYCLO(-SER-SER) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
CYCLO(-SER-SER) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
CYCLO(-SER-SER) has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, CYCLO(-SER-SER) is being explored as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity and versatility make it suitable for use in the synthesis of polymers, resins, and other specialty chemicals.
Mechanism of Action
The mechanism of action of CYCLO(-SER-SER) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
CYCLO(-SER-SER) can be compared with other similar compounds, such as:
(3S,6S)-3-Benzyl-6-(hydroxymethyl)piperazine-2,5-dione: This compound has a benzyl group instead of a hydroxymethyl group, which may result in different biological activities and reactivity.
(3S,6S)-3,6-Dibenzyl-3-(hydroxymethyl)piperazine-2,5-dione: This compound contains two benzyl groups, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426303 | |
Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23409-30-5 | |
Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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